1-(4-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}phenyl)-1-ethanone
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Overview
Description
1-(4-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}phenyl)-1-ethanone is a complex organic compound characterized by the presence of a trifluoromethyl group, a chlorinated pyridine ring, and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}phenyl)-1-ethanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyridine ring: The pyridine ring is chlorinated and trifluoromethylated using appropriate reagents such as chlorinating agents and trifluoromethylating agents.
Piperazine ring formation: The piperazine ring is synthesized through cyclization reactions involving diamines and appropriate electrophiles.
Coupling reactions: The chlorinated trifluoromethyl pyridine is coupled with the piperazine ring using coupling agents like palladium catalysts under controlled conditions.
Final assembly: The phenyl ring is introduced through further coupling reactions, and the ethanone group is added via acylation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques like chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
1-(4-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}phenyl)-1-ethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms.
Substitution: The chlorinated pyridine ring can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1-(4-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}phenyl)-1-ethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of agrochemicals and other industrial chemicals due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(4-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}phenyl)-1-ethanone involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and chlorinated pyridine ring contribute to its binding affinity and specificity towards certain enzymes or receptors. The piperazine moiety may enhance its solubility and bioavailability, facilitating its effects in biological systems.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Chloro-4-fluoro-5-(trifluoromethyl)phenyl)-2,2,2-trifluoroethanone
- 4-Chloro-3-(trifluoromethyl)aniline
- 1-(4-(4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino)phenyl)-1-ethanone O-(4-chlorobenzyl)oxime
Uniqueness
1-(4-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}phenyl)-1-ethanone stands out due to its specific combination of functional groups, which impart unique chemical and biological properties. The presence of both the trifluoromethyl group and the piperazine ring in the same molecule is relatively rare, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-[4-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]phenyl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClF3N3O/c1-12(26)13-2-4-15(5-3-13)24-6-8-25(9-7-24)17-16(19)10-14(11-23-17)18(20,21)22/h2-5,10-11H,6-9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUINCLUWMWDPBY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClF3N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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